An In-depth Technical Guide to Iodoethane-2-13C: Properties, Synthesis, and Applications in Advanced Research
An In-depth Technical Guide to Iodoethane-2-13C: Properties, Synthesis, and Applications in Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoethane-2-13C, a stable isotope-labeled analog of iodoethane, serves as a powerful tool in sophisticated chemical and biological research. The specific incorporation of a carbon-13 isotope at the methyl position provides a unique spectroscopic signature, enabling detailed investigation of reaction mechanisms, metabolic pathways, and molecular dynamics. This guide offers a comprehensive overview of the physical and chemical properties of Iodoethane-2-13C, detailed protocols for its synthesis and handling, and an exploration of its applications in cutting-edge scientific endeavors. As a senior application scientist, the following content is structured to provide not only technical data but also practical insights into the utilization of this versatile isotopic tracer.
Part 1: Core Physicochemical Properties
The strategic placement of the ¹³C isotope in Iodoethane-2-13C induces a subtle yet significant alteration in its mass, while its chemical reactivity remains fundamentally unchanged from its unlabeled counterpart. This unique characteristic is the cornerstone of its utility in tracer studies.
Identification and Physical Characteristics
A summary of the key physical and identifying properties of Iodoethane-2-13C is presented in Table 1. This data is crucial for its proper handling, storage, and use in experimental setups.
| Property | Value | Source(s) |
| Chemical Name | Iodoethane-2-13C | N/A |
| Synonyms | Ethyl-2-13C iodide | [1] |
| CAS Number | 54073-41-5 | [1] |
| Molecular Formula | ¹³CH₃CH₂I | |
| Molecular Weight | 156.96 g/mol | [1] |
| Appearance | Colorless to yellow liquid | N/A |
| Boiling Point | 69-73 °C | |
| Melting Point | -108 °C | |
| Density | 1.962 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.5135 | |
| Isotopic Purity | Typically ≥99 atom % ¹³C | |
| Mass Shift vs. Unlabeled | M+1 |
Solubility and Storage
Iodoethane-2-13C is moderately soluble in water but exhibits good solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO)[2][3][4].
Storage and Stability: Iodoethane and its isotopologues are sensitive to light and moisture, which can cause decomposition and discoloration. It is therefore imperative to store Iodoethane-2-13C in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and refrigerated at 2-8°C. Many commercial preparations contain a copper stabilizer to inhibit degradation.
Part 2: Spectroscopic Characterization
The presence of the ¹³C isotope at a specific position provides a distinct handle for spectroscopic analysis, most notably in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of Iodoethane-2-13C is expected to be similar to that of unlabeled iodoethane, showing a triplet for the methyl protons and a quartet for the methylene protons. However, the signal for the methyl protons (¹³CH₃) will exhibit additional splitting due to coupling with the adjacent ¹³C nucleus.
-
¹³CH₃ group: The three protons of the labeled methyl group will appear as a doublet of triplets. The primary splitting will be a large doublet due to the one-bond coupling to the ¹³C nucleus (¹J(¹³C-¹H)). This is superimposed on the triplet pattern resulting from coupling to the adjacent methylene protons (³J(¹H-¹H)).
-
CH₂ group: The two methylene protons will appear as a quartet due to coupling with the methyl protons (³J(¹H-¹H)). A smaller doublet splitting may also be observable due to the two-bond coupling to the ¹³C nucleus (²J(¹³C-¹H)).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides direct evidence of the isotopic labeling.
-
¹³CH₃ group: The signal for the labeled methyl carbon will be significantly enhanced due to the high isotopic enrichment. In a proton-coupled ¹³C spectrum, this signal will appear as a quartet due to one-bond coupling to the three attached protons (¹J(¹³C-¹H)).
-
CH₂ group: The signal for the unlabeled methylene carbon will appear at its characteristic chemical shift. In a proton-coupled spectrum, it will be a triplet due to one-bond coupling to the two attached protons (¹J(¹³C-¹H)).
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak for Iodoethane-2-13C will appear at m/z 157, which is one mass unit higher than that of unlabeled iodoethane (m/z 156)[5]. The fragmentation pattern is expected to be similar to that of iodoethane, with key fragments also shifted by one mass unit if they retain the ¹³C-labeled methyl group.
Expected Fragmentation Pattern:
-
[¹³CH₃CH₂I]⁺•: Molecular ion at m/z 157.
-
[CH₂I]⁺: Fragment resulting from the loss of the labeled methyl group, appearing at m/z 141 (same as unlabeled).
-
[I]⁺: Iodine cation at m/z 127.
-
[¹³CH₃CH₂]⁺: Ethyl cation containing the label at m/z 30.
-
[CH₃]⁺: Unlabeled methyl cation at m/z 15.
Infrared (IR) Spectroscopy
The IR spectrum of Iodoethane-2-13C will be very similar to that of iodoethane. The most significant difference will be a slight shift to a lower wavenumber for the C-C stretching and C-H bending vibrations involving the ¹³C atom due to the increased reduced mass of the vibrating system. The characteristic C-I stretching frequency is typically found in the range of 500-600 cm⁻¹.
Part 3: Synthesis and Handling
Synthesis of Iodoethane-2-13C
A common and effective method for the synthesis of Iodoethane-2-13C is the iodination of [2-¹³C]ethanol using red phosphorus and iodine. This in-situ generation of phosphorus triiodide (PI₃) is a well-established procedure for converting alcohols to alkyl iodides[6][7].
Reaction Scheme:
-
Formation of Phosphorus Triiodide: 2P + 3I₂ → 2PI₃
-
Iodination of [2-¹³C]Ethanol: 3(¹³CH₃CH₂OH) + PI₃ → 3(¹³CH₃CH₂I) + H₃PO₃
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add red phosphorus (1.2 equivalents).
-
Reagent Addition: Add [2-¹³C]ethanol (1.0 equivalent) to the flask.
-
Iodine Addition: Slowly add iodine (1.1 equivalents) portion-wise to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition of iodine is complete, gently heat the reaction mixture to reflux for 1-2 hours to ensure complete conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Distill the crude Iodoethane-2-13C from the reaction mixture.
-
Wash the distillate with water to remove any remaining ethanol.
-
Wash with a dilute sodium thiosulfate solution to remove any traces of iodine.
-
Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Purify the final product by fractional distillation, collecting the fraction boiling at 69-73 °C.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for Iodoethane-2-13C.
Safe Handling and Disposal
Iodoethane is a hazardous chemical, and its isotopologues should be handled with the same level of caution.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle Iodoethane-2-13C in a well-ventilated fume hood to avoid inhalation of vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Quenching and Disposal:
Unreacted Iodoethane-2-13C in a reaction mixture can be quenched by the slow addition of a nucleophilic solution, such as aqueous sodium thiosulfate or a dilute solution of a secondary amine (e.g., diethylamine) in an appropriate solvent. The resulting waste should be disposed of in accordance with local regulations for halogenated organic waste[8][9][10].
Part 4: Applications in Research and Development
The primary utility of Iodoethane-2-13C lies in its application as a tracer in various scientific disciplines.
Elucidation of Reaction Mechanisms
Iodoethane-2-13C is an excellent substrate for studying the kinetics and mechanisms of nucleophilic substitution reactions, particularly Sₙ2 reactions[11][12]. The presence of the ¹³C label allows for the determination of the kinetic isotope effect (KIE), which provides valuable insights into the transition state of the reaction[13][14][15].
-
Kinetic Isotope Effect (KIE): By comparing the reaction rates of Iodoethane-2-13C and unlabeled iodoethane, a secondary KIE can be measured. A k¹²/k¹³ > 1 (normal KIE) is expected for an Sₙ2 reaction, as the sp³ hybridized carbon in the ground state moves towards an sp² hybridized transition state, leading to a loosening of the C-H bonds on the adjacent carbon.
Diagram of Sₙ2 Reaction and KIE:
Caption: Sₙ2 reaction of Iodoethane-2-13C and the resulting KIE.
Isotopic Labeling in Synthetic Chemistry
Iodoethane-2-13C serves as a valuable reagent for introducing a ¹³C-labeled ethyl group into a target molecule. This is particularly useful in drug development for synthesizing internal standards for quantitative mass spectrometry-based assays (e.g., LC-MS/MS) or for studying the metabolism of a drug candidate.
Metabolic Pathway Tracing
In the field of metabolomics, ¹³C-labeled compounds are indispensable for tracing the flow of carbon through metabolic pathways[16][17][18][19][20][21][22][23][24]. While not a primary metabolite itself, Iodoethane-2-13C can be used to alkylate specific metabolites or proteins in cell lysates or in vivo, allowing for the subsequent tracking and quantification of these modified molecules. This can provide information on enzyme activity and metabolic flux.
Conclusion
Iodoethane-2-13C is a highly versatile and valuable tool for the modern researcher. Its well-defined physical and chemical properties, coupled with the unique spectroscopic signature imparted by the ¹³C label, enable detailed investigations that would be otherwise challenging. From fundamental studies of reaction mechanisms to the development of new pharmaceuticals, the applications of Iodoethane-2-13C continue to expand, underscoring the importance of stable isotope labeling in advancing scientific knowledge.
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